molecular formula C23H29N5O2 B11137320 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide

Cat. No.: B11137320
M. Wt: 407.5 g/mol
InChI Key: RZHRMOALHKHXLH-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, an indole moiety with a methoxy group, and a piperidine carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, followed by their coupling through a piperidine carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but lacks the indole and piperidine moieties.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a heterocyclic structure but differ in specific functional groups and applications.

Uniqueness

1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide is unique due to its combination of pyrimidine, indole, and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-16-13-17(2)26-23(25-16)28-10-4-5-19(15-28)22(29)24-9-12-27-11-8-18-14-20(30-3)6-7-21(18)27/h6-8,11,13-14,19H,4-5,9-10,12,15H2,1-3H3,(H,24,29)

InChI Key

RZHRMOALHKHXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC)C

Origin of Product

United States

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